molecular formula C7H15N3O B1212878 1,2,6-Trimethyl-4-nitrosopiperazine CAS No. 75881-18-4

1,2,6-Trimethyl-4-nitrosopiperazine

Cat. No.: B1212878
CAS No.: 75881-18-4
M. Wt: 157.21 g/mol
InChI Key: MPIROZKBCRIFBH-UHFFFAOYSA-N
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Description

1,2,6-Trimethyl-4-nitrosopiperazine is a chemical compound with the molecular formula C7H15N3O. It belongs to the class of nitrosamines, which are known for their potential carcinogenic properties. This compound is characterized by the presence of a nitroso group (-NO) attached to the piperazine ring, along with three methyl groups at positions 1, 2, and 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,6-Trimethyl-4-nitrosopiperazine can be synthesized through the nitrosation of 1,2,6-trimethylpiperazine. The reaction typically involves the use of nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, often hydrochloric acid (HCl), to facilitate the formation of the nitroso group. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitrosation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

1,2,6-Trimethyl-4-nitrosopiperazine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The methyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2,6-Trimethyl-4-nitrosopiperazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: It is studied for its potential mutagenic and carcinogenic properties, contributing to research on nitrosamine-induced DNA damage.

    Medicine: It is investigated for its role in the formation of nitrosamine impurities in pharmaceutical products, leading to the development of analytical methods for their detection and quantification.

    Industry: It is used in the synthesis of other chemical compounds and as a reference standard in quality control processes.

Mechanism of Action

The mechanism of action of 1,2,6-trimethyl-4-nitrosopiperazine involves its bioactivation to form reactive intermediates. These intermediates can interact with cellular macromolecules, such as DNA, leading to mutagenic and carcinogenic effects. The nitroso group is metabolized by cytochrome P450 enzymes to form alkyl diazonium ions and alkyl carbonium ions, which can alkylate DNA bases, resulting in mutations and potential carcinogenesis.

Comparison with Similar Compounds

1,2,6-Trimethyl-4-nitrosopiperazine can be compared with other nitrosamines, such as:

    1-Methyl-4-nitrosopiperazine: Similar in structure but with only one methyl group, it also exhibits mutagenic properties.

    1-Cyclopentyl-4-nitrosopiperazine: Contains a cyclopentyl group instead of methyl groups, used in similar research applications.

    N-Nitrosodimethylamine: A well-known nitrosamine with potent carcinogenic properties, used as a reference compound in toxicological studies.

The uniqueness of this compound lies in its specific methylation pattern, which influences its chemical reactivity and biological effects.

Properties

IUPAC Name

1,2,6-trimethyl-4-nitrosopiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-6-4-10(8-11)5-7(2)9(6)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIROZKBCRIFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(N1C)C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3021013
Record name 1,2,6-Trimethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75881-18-4
Record name 1,2,6-Trimethyl-4-nitrosopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075881184
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,6-Trimethyl-4-nitrosopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3021013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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